4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE

Description

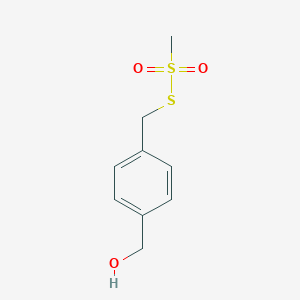

4-(Hydroxymethyl)benzyl methanethiosulfonate (CAS: Not explicitly provided) is a methanethiosulfonate (MTS) derivative characterized by a benzyl scaffold substituted with a hydroxymethyl group at the para position. The MTS group (–SSO₂CH₃) is a reactive moiety widely used in protein engineering, cysteine-specific labeling, and biochemical studies due to its ability to form disulfide bonds with thiol groups . This structural feature may influence its solubility, reactivity, and applications in biological systems compared to analogs with hydrophobic or charged substituents.

Properties

IUPAC Name |

[4-(methylsulfonylsulfanylmethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S2/c1-14(11,12)13-7-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXLIEXWALUYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400056 | |

| Record name | [4-(methylsulfonylsulfanylmethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-47-5 | |

| Record name | [4-(methylsulfonylsulfanylmethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methylsulfonylsulfanylmethyl)phenyl]methanol typically involves the reaction of 4-(methylsulfonylsulfanylmethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: [4-(Methylsulfonylsulfanylmethyl)phenyl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced further to form thiols or other reduced sulfur-containing compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or other reduced sulfur compounds.

Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

Probing Protein Structures

One of the notable applications of HMBM is in the study of protein structures. It is utilized to probe the structures of various ion channels, such as the acetylcholine receptor and GABA receptor channels. This application is crucial for understanding the functional mechanisms of these proteins and their interactions within biological systems .

Antisense Oligonucleotide Development

HMBM has also been investigated for its role in the synthesis of modified RNA oligonucleotides. The incorporation of methanethiosulfonate groups into oligonucleotides can enhance their stability and cellular uptake, making them suitable for therapeutic applications such as RNA interference (RNAi) and antisense therapies . These modifications have led to the development of drugs like Onpattro (patisiran) and Givlaari (givosiran), which are approved for clinical use .

Antioxidant Properties

Research indicates that compounds similar to HMBM exhibit antioxidant properties, which can be leveraged in pharmaceutical formulations aimed at reducing oxidative stress in cells. The thiosulfonate group in HMBM may contribute to its ability to scavenge free radicals, making it a candidate for further investigation in oxidative stress-related diseases .

Potential Therapeutic Uses

The unique reactivity of HMBM with thiols suggests potential therapeutic applications in drug design, particularly for conditions where modulation of thiol-containing proteins is beneficial. For instance, it could be explored as a therapeutic agent in conditions involving cysteine residues in proteins that are implicated in various diseases .

Environmental Chemistry

HMBM's reactivity also extends to environmental chemistry, where it can be used as a reagent for detecting thiol compounds in environmental samples. This application is significant for monitoring pollution levels and understanding biochemical cycles involving sulfur compounds .

Case Studies

Mechanism of Action

The mechanism of action of [4-(Methylsulfonylsulfanylmethyl)phenyl]methanol involves its interaction with molecular targets through its functional groups. The methanol group can participate in hydrogen bonding, while the methylsulfonylsulfanylmethyl group can engage in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Biological Activity

4-(Hydroxymethyl)benzyl methanethiosulfonate (HMBS) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of HMBS, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

- Chemical Formula : C10H13O3S2

- Molecular Weight : 245.34 g/mol

- CAS Number : Not widely available in literature, indicating limited commercial use.

The biological activity of HMBS is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The methanethiosulfonate group is known for its electrophilic properties, allowing it to form covalent bonds with thiol groups in proteins, which can lead to significant biochemical changes.

Biochemical Pathways

- Protein Modification : HMBS can modify cysteine residues in proteins, impacting their function and stability.

- Signal Transduction : By altering protein interactions, HMBS may influence various signaling pathways, particularly those involving redox states and cellular stress responses.

Antioxidant Properties

Research indicates that compounds similar to HMBS exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.

Anticancer Activity

Several studies have suggested that methanethiosulfonates possess anticancer properties. For example:

- Study Findings : In vitro studies have shown that HMBS can induce apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death.

- Mechanistic Insights : The compound's ability to modify thiol groups may disrupt redox homeostasis in cancer cells, making them more susceptible to apoptosis.

Case Studies

Research Findings

Recent investigations into the biological activity of HMBS have highlighted several key findings:

- Cellular Effects : Treatment with HMBS leads to increased levels of glutathione, a critical antioxidant, suggesting a protective mechanism against oxidative stress.

- Molecular Mechanisms : The modification of cysteine residues by HMBS can alter protein conformation and function, impacting cellular signaling pathways involved in growth and survival.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Methanethiosulfonate Derivatives

Key Observations:

Substituent Effects on Reactivity: Charged groups (e.g., trimethylammonium in MTSET and TMB-SH) enhance water solubility and reaction rates with cysteine thiols due to electrostatic interactions . Trifluoromethyl groups (TFMB-MTS) increase hydrophobicity, favoring applications in membrane protein studies .

Steric Considerations :

- The benzyl ring in 4-(hydroxymethyl)benzyl MTS may impose steric hindrance compared to smaller substituents (e.g., ethyl in MTSET), affecting accessibility to buried cysteine residues.

Biological Activity :

- MTSET and TMB-SH are highly effective in irreversible cysteine modification, as demonstrated in studies on nicotinic acetylcholine receptors .

- The hydroxymethyl derivative’s uncharged nature may enable reversible disulfide bond formation under reducing conditions, offering advantages in reversible protein tagging.

Comparison with Non-MTS Sulfonate Derivatives

| Compound Name | Functional Groups | Key Differences | Applications | Reference ID |

|---|---|---|---|---|

| 4-Acetylphenyl methanesulfonate | Acetyl + methanesulfonate | Lacks MTS group; less reactive to thiols | Organic synthesis intermediates | |

| Methyl 3-(chlorosulfonyl)-4-methylbenzoate | Chlorosulfonyl + ester | Electrophilic sulfonyl chloride group | Reactive intermediates | |

| 4-(Methylthio)benzyl chloride | Methylthio + chloride | Reactive chloride instead of MTS | Nucleophilic substitution |

Key Observations:

- Reactivity : Methanethiosulfonates (e.g., 4-(hydroxymethyl)benzyl MTS) are thiol-specific, whereas sulfonyl chlorides (e.g., methyl 3-(chlorosulfonyl)-4-methylbenzoate) react broadly with nucleophiles like amines and alcohols .

Q & A

Q. How to address discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer :

- Process optimization : Adjust stoichiometry (e.g., excess MTS) and reaction time.

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.

- Solvent screening : Test alternatives like acetonitrile or THF for improved solubility, referencing protocols for cyclohexyl tosylate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.